![molecular formula C16H26 B13805255 Hexadecahydroindeno[2,1-a]indene CAS No. 56292-67-2](/img/structure/B13805255.png)
Hexadecahydroindeno[2,1-a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecahydroindeno[2,1-a]indene is a polycyclic hydrocarbon with the molecular formula C16H26. It is characterized by its complex structure, which includes multiple fused rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecahydroindeno[2,1-a]indene typically involves the hydrogenation of indeno[2,1-a]indene. This process requires specific catalysts, such as palladium or platinum, under high-pressure hydrogenation conditions. The reaction is carried out in a solvent like ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation in reactors designed to handle high pressures and temperatures. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexadecahydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like chlorine or nitric acid are used
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled conditions
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Hexadecahydroindeno[2,1-a]indene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins
Mechanism of Action
The mechanism of action of Hexadecahydroindeno[2,1-a]indene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s polycyclic structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Indeno[2,1-a]indene: The parent compound, which lacks the hydrogenation seen in Hexadecahydroindeno[2,1-a]indene.
Hexahydroindeno[2,1-a]indene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts greater stability and distinct chemical properties. This makes it more suitable for specific applications, such as in high-performance materials and as a stable intermediate in organic synthesis .
Properties
CAS No. |
56292-67-2 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H26/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h11-16H,1-10H2 |
InChI Key |
HYWZGHCYRBLPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3C2CC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


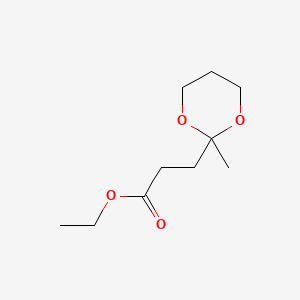
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
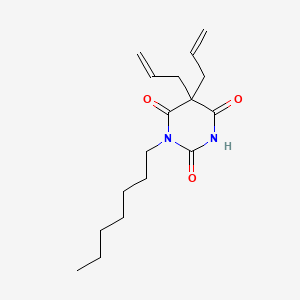

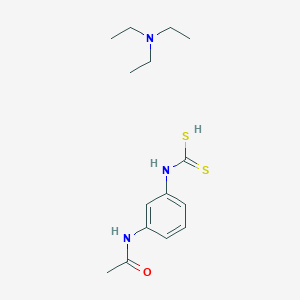

![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

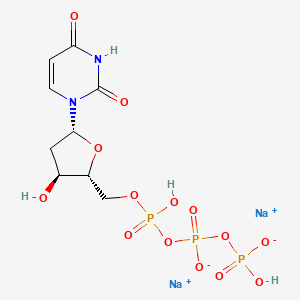
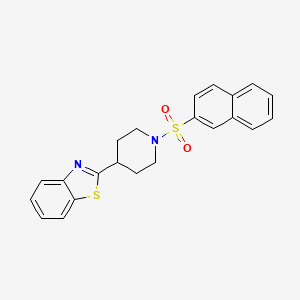
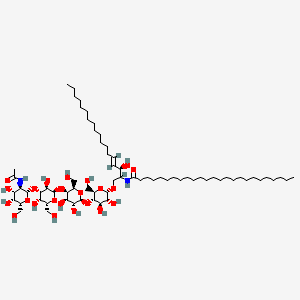
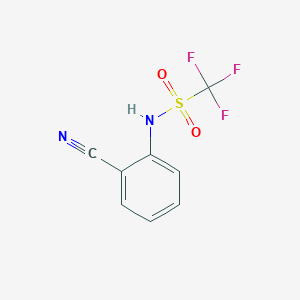
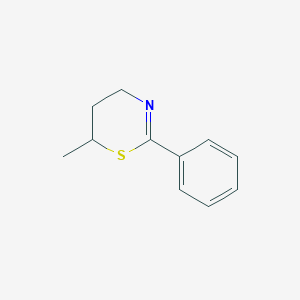
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
